3-ETHYL-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE
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Overview
Description
3-ethyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The benzo[h]quinazoline moiety in this compound is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of an appropriate aminonitrile with an isothiocyanate derivative under controlled conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, DMF, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Scientific Research Applications
3-ethyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal and antioxidant agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular signaling pathways . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazoline derivatives: Known for their antifungal and antioxidant activities.
Triazoloquinazoline derivatives: Studied for their anticancer properties.
Pyrazoloquinazoline derivatives: Investigated for their antimicrobial and antituberculosis activities.
Uniqueness
3-ethyl-2-(isopropylthio)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one stands out due to its unique spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2OS |
---|---|
Molecular Weight |
354.5g/mol |
IUPAC Name |
3-ethyl-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C21H26N2OS/c1-4-23-19(24)17-18(22-20(23)25-14(2)3)16-10-6-5-9-15(16)13-21(17)11-7-8-12-21/h5-6,9-10,14H,4,7-8,11-13H2,1-3H3 |
InChI Key |
ODWUEFIVMFICGD-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SC(C)C |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SC(C)C |
Origin of Product |
United States |
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